molecular formula C22H24N2O4 B14755665 (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate

(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate

Cat. No.: B14755665
M. Wt: 380.4 g/mol
InChI Key: ZBCKKSQEEBLGDU-INIZCTEOSA-N
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Description

(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a dioxoisoindolinyl moiety, and a phenylpropan-2-ylcarbamate structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate typically involves a multi-step process One common method starts with the preparation of the dioxoisoindolinyl intermediate This intermediate is synthesized by reacting phthalic anhydride with an appropriate amine under controlled conditions to form the isoindolinone structureFinally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a dioxoisoindolinyl moiety with a phenylpropan-2-ylcarbamate structure sets it apart from other similar compounds, potentially offering unique therapeutic benefits .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-16(13-15-9-5-4-6-10-15)14-24-19(25)17-11-7-8-12-18(17)20(24)26/h4-12,16H,13-14H2,1-3H3,(H,23,27)/t16-/m0/s1

InChI Key

ZBCKKSQEEBLGDU-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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